

Spectroscopic Data of (2R)-(-)-Glycidyl Tosylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2R)-(-)-Glycidyl tosylate

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This technical guide provides a comprehensive overview of the spectroscopic data for **(2R)-(-)-Glycidyl tosylate** (CAS No. 113826-06-5), a crucial chiral building block in synthetic organic chemistry and pharmaceutical development. The document presents available and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols.

Spectroscopic Data

The following tables summarize the quantitative data from various spectroscopic techniques for the characterization of **(2R)-(-)-Glycidyl tosylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **(2R)-(-)-Glycidyl tosylate** in CDCl₃

Assignment	Chemical Shift (δ , ppm)
Ar-H (ortho to SO ₂)	7.80
Ar-H (meta to SO ₂)	7.36
O-CH ₂	4.27
O-CH ₂	3.94
CH (oxirane)	3.19
CH ₂ (oxirane)	2.81
CH ₂ (oxirane)	2.59
Ar-CH ₃	2.45

Table 2: Predicted ¹³C NMR Spectroscopic Data for **(2R)-(-)-Glycidyl tosylate**

Assignment	Predicted Chemical Shift (δ , ppm)
C=O (ester)	Not Applicable
Ar-C (quaternary, attached to S)	145
Ar-C (quaternary, attached to CH ₃)	133
Ar-CH (ortho to SO ₂)	130
Ar-CH (meta to SO ₂)	128
O-CH ₂	70
CH (oxirane)	50
CH ₂ (oxirane)	45
Ar-CH ₃	22

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **(2R)-(-)-Glycidyl tosylate**

Functional Group	Predicted Absorption Range (cm ⁻¹)
C-H stretch (aromatic)	3100-3000
C-H stretch (aliphatic)	3000-2850
C=O stretch (sulfonyl)	1370-1350 (asymmetric), 1180-1160 (symmetric)
C-O stretch (ether and ester)	1250-1000
C=C stretch (aromatic)	1600-1450
Oxirane C-H stretch	~3050
Oxirane ring vibrations	~1250, 950-810, 840-750

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for **(2R)-(-)-Glycidyl tosylate**

Fragment Ion (m/z)	Proposed Structure/Fragment Lost
228	[M] ⁺ (Molecular Ion)
172	[M - C ₃ H ₄ O] ⁺
155	[CH ₃ C ₆ H ₄ SO ₂] ⁺ (Tosyl group)
91	[C ₇ H ₇] ⁺ (Tropylium ion)
73	[C ₃ H ₅ O ₂] ⁺
57	[C ₃ H ₅ O] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **(2R)-(-)-Glycidyl tosylate** (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl_3 , 0.5-0.7 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer at room temperature. For ^1H NMR, the data is typically acquired over a spectral width of 0-10 ppm. For ^{13}C NMR, a spectral width of 0-220 ppm is generally used with proton decoupling.

Infrared (IR) Spectroscopy

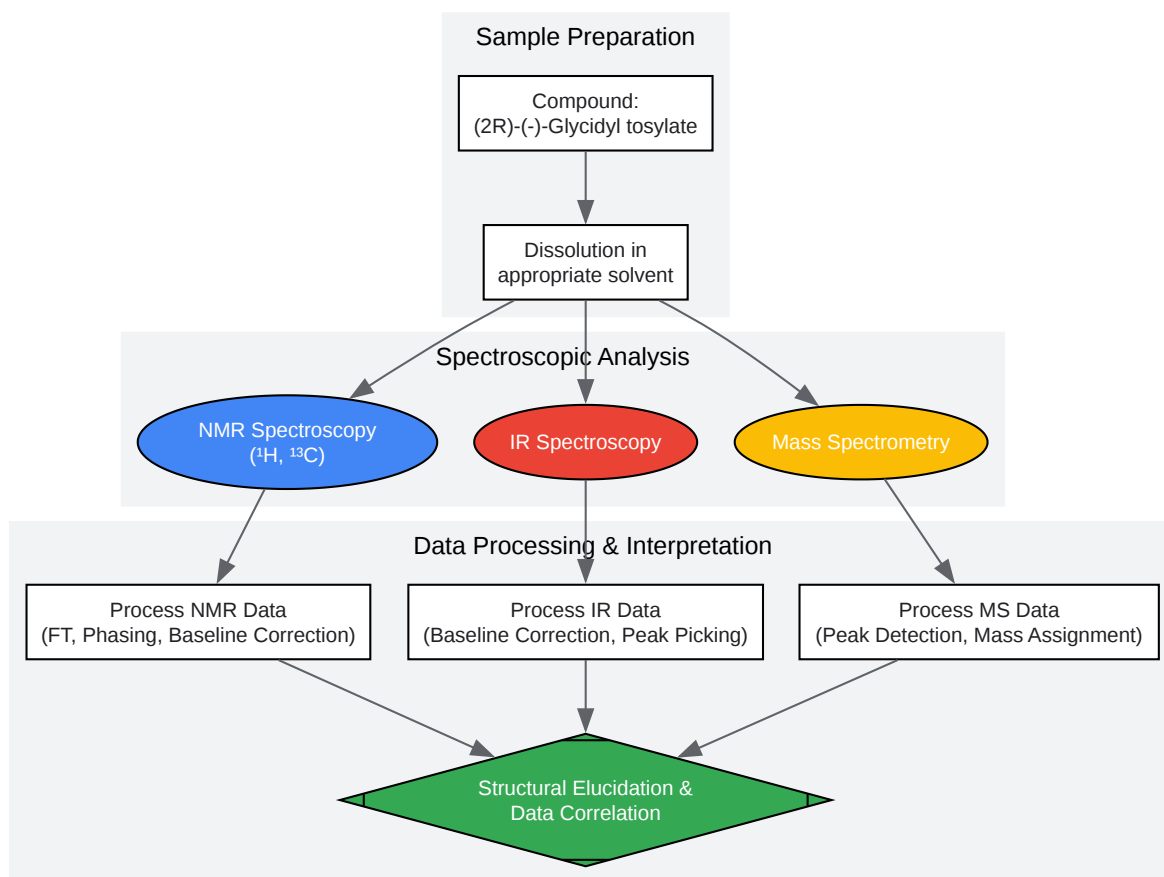
The IR spectrum of **(2R)-(-)-Glycidyl tosylate** can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly onto the ATR crystal. The spectrum is typically recorded from 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectral analysis is performed using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. For ESI, the sample is dissolved in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 1 $\mu\text{g/mL}$ and introduced into the ion source. For EI, a small amount of the sample is introduced directly into the ion source, where it is vaporized and ionized by a beam of electrons. The mass spectrum is recorded over a mass-to-charge (m/z) range of 50-500.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com